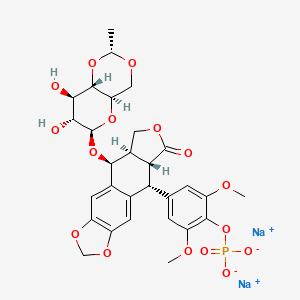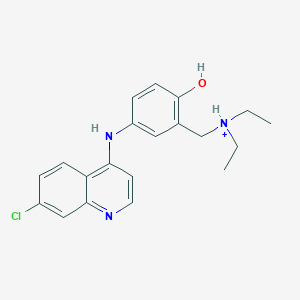
GSK-3beta Inhibitor VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GSK-3beta Inhibitor VI is a chemical compound with the molecular formula C6H3Br2ClOS and a molecular weight of 318.41 g/mol. This compound is characterized by the presence of a chloro group, two bromine atoms, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK-3beta Inhibitor VI typically involves the halogenation of thiophene derivatives. One common method includes the bromination of thiophene to introduce bromine atoms at the 4 and 5 positions, followed by chlorination to attach the chloro group at the ethanone moiety. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
GSK-3beta Inhibitor VI undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carbonyl group to form alcohols.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
GSK-3beta Inhibitor VI has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Acts as an inhibitor in various biochemical assays, particularly in the study of enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is involved in various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of GSK-3beta Inhibitor VI involves its interaction with molecular targets such as enzymes. For instance, as a GSK-3β inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby modulating various cellular pathways. This inhibition can lead to altered phosphorylation states of downstream targets, affecting cell proliferation, differentiation, and survival .
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4,5-dibromopyrrol-2-yl)ethanone
- 2-Chloro-1-(4,5-dibromoimidazol-2-yl)ethanone
- 2-Chloro-1-(4,5-dibromofuran-2-yl)ethanone
Uniqueness
GSK-3beta Inhibitor VI is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.
特性
分子式 |
C6H3Br2ClOS |
|---|---|
分子量 |
318.41 g/mol |
IUPAC名 |
2-chloro-1-(4,5-dibromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br2ClOS/c7-3-1-5(4(10)2-9)11-6(3)8/h1H,2H2 |
InChIキー |
KYVDGDMQERQKOY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)Br)C(=O)CCl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
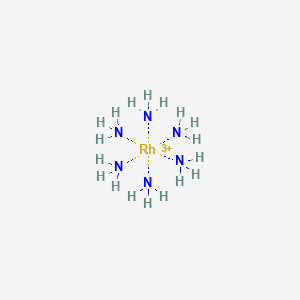

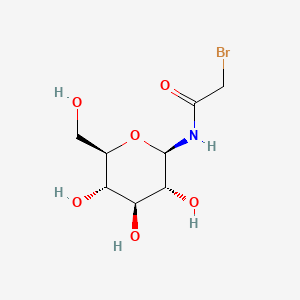
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)

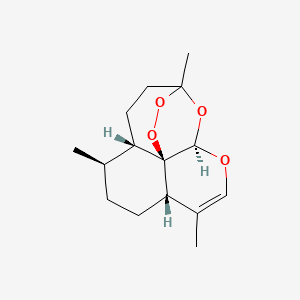


![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)


